molecular formula C11H12N2O2 B2651340 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 159211-12-8

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Numéro de catalogue B2651340
Numéro CAS: 159211-12-8
Poids moléculaire: 204.229
Clé InChI: WEWAKYHNJXBLCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Applications De Recherche Scientifique

Synthesis and Chemical Analysis

  • Synthesis of N-Aryl Derivatives : Gein et al. (2017) demonstrated the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, which were synthesized through three-component reactions. These compounds were analyzed using IR and 1H NMR spectroscopy and X-ray analysis (Gein et al., 2017).

  • Unexpected Transformations : Sedova et al. (2017) studied the unexpected transformations of certain methano[1,3,5]benzoxadiazocines in DMSO solution. These compounds underwent slow isomerization, forming mixtures with 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one(thione) (Sedova et al., 2017).

  • Antiradical Activity Assessment : Kulakov et al. (2014) explored the antiradical activity of methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines, which showed no antiradical activity, contrasting with the starting 2,6-methano[1,3,5]benzoxadiazocines (Kulakov et al., 2014).

  • Synthesis of N-Unsubstituted Derivatives : Borisov et al. (2015) developed an efficient method for synthesizing N-unsubstituted derivatives of 2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one (Borisov et al., 2015).

  • Stereoselective Synthesis : Belokon et al. (1998) described the stereoselective synthesis of 2-methyl-4-oxo-2,6-methano-3,4,5,6-tetrahydro-2H-1,3benzoxazocine-5-thiocarboxamide, elucidating its structure through X-ray crystallography and NMR spectroscopy (Belokon et al., 1998).

Pharmacological and Biological Studies

  • Antibacterial and Enzyme Inhibition : Rasool et al. (2015) investigated the antibacterial and lipoxygenase enzyme inhibition activities of compounds containing 1,3,4-oxadiazole, finding varying degrees of efficacy in these activities (Rasool et al., 2015).

  • Antimicrobial Activities : In a study by Pandya et al. (2019), a library of 2-substituted-1-(2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids was synthesized and evaluated for antimicrobial activities. Some compounds showed promising results against bacterial and fungal strains (Pandya et al., 2019).

  • Calcium-Sensitizing Agents : Herold et al. (1995) discovered BA 41899, a 1,5-benzodiazocine derivative representing a new class of positive inotropic Ca(2+)-sensitizing agents without phosphodiesterase (PDE) III inhibitory activity (Herold et al., 1995).

  • Antibacterial and Antifungal Properties : Kakanejadifard et al. (2013) synthesized Schiff base compounds and evaluated their antibacterial activities against gram-positive and gram-negative bacteria, showing significant efficacy (Kakanejadifard et al., 2013).

Other Applications

  • Synthesis of Novel Heterocycles : Svetlik and Liptaj (2002) focused on preparing new condensed pyrazolo[1,5-e][1,3,5]benzoxadiazocine and bridged 5,11-methano-[1,2,4]triazolo[1,2-c][1,3,4]benzoxadiazepine heterocyclic ring systems (Svetlik & Liptaj, 2002).

  • Synthesis and Pharmacology of Benzomorphan Analogues : Zhou et al. (2003) synthesized chiral 8-substituted amino-analogues of benzomorphans, expanding the knowledge on structure-activity relationships for these compounds (Zhou et al., 2003).

Propriétés

IUPAC Name

9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11-6-8(12-10(14)13-11)7-4-2-3-5-9(7)15-11/h2-5,8H,6H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWAKYHNJXBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.